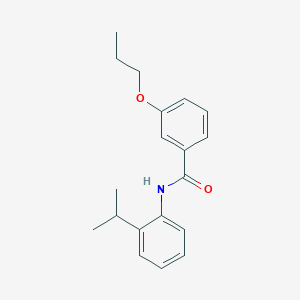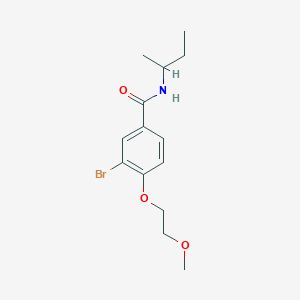![molecular formula C16H16N2O3 B268683 3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)
3-[(4-Ethoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Ethoxybenzoyl)amino]benzamide, also known as EBA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EBA is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-[(4-Ethoxybenzoyl)amino]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been studied for its potential applications in material science, such as in the fabrication of organic electronic devices.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-Ethoxybenzoyl)amino]benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory diseases. This compound has also been shown to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Ethoxybenzoyl)amino]benzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been found to exhibit low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has poor water solubility, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its application in certain research areas.
Direcciones Futuras
There are several future directions for the research on 3-[(4-Ethoxybenzoyl)amino]benzamide. One potential direction is to further investigate the anti-cancer activity of this compound and its mechanism of action. Additionally, this compound's potential applications in material science could be further explored. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could expand its potential applications in various fields. Finally, the development of novel synthetic methods for this compound could improve its synthesis efficiency and reduce its production cost.
Conclusion:
In conclusion, this compound is a benzamide derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, this compound's poor water solubility and limited understanding of its mechanism of action are some of its limitations. Future research on this compound could expand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-[(4-Ethoxybenzoyl)amino]benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-aminobenzamide in the presence of a suitable base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-[(4-ethoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(10-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
Clave InChI |
DZFRDFMYPFMNMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
